6-(4-Oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)hexanoic acid
Overview
Description
6-(4-Oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)hexanoic acid is a complex organic compound with the molecular formula C19H23NO6S2. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
The primary targets of the compound “6-(4-Oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)hexanoic acid” are currently unknown . This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
Thiazolidine motifs, which are present in this compound, are known to have diverse biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities . These properties suggest that the compound may interact with its targets in a way that modulates these biological responses.
Biochemical Pathways
Thiazolidine derivatives are known to have diverse therapeutic and pharmaceutical activity and are used in probe design . This suggests that the compound could potentially affect multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
Given the diverse biological properties of thiazolidine motifs , it is plausible that this compound could have a wide range of effects at the molecular and cellular levels.
Preparation Methods
The synthesis of 6-(4-Oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)hexanoic acid typically involves multi-step organic reactions. Reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid to facilitate the reaction .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioxo group to a thiol group using reducing agents like sodium borohydride.
Scientific Research Applications
6-(4-Oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)hexanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is studied for its potential use in treating various diseases due to its biological activity.
Industry: The compound is used in the development of new materials with specific properties.
Comparison with Similar Compounds
Compared to other thiazolidine derivatives, 6-(4-Oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)hexanoic acid is unique due to its trimethoxybenzylidene group, which enhances its biological activity. Similar compounds include:
- 4-(4-Oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)butanoic acid
- 6-(5-(3-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid
These compounds share similar structural features but differ in their side chains and substituents, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
6-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]hexanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO6S2/c1-24-13-9-12(10-14(25-2)17(13)26-3)11-15-18(23)20(19(27)28-15)8-6-4-5-7-16(21)22/h9-11H,4-8H2,1-3H3,(H,21,22)/b15-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQFOPBPIIFIPF-PTNGSMBKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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